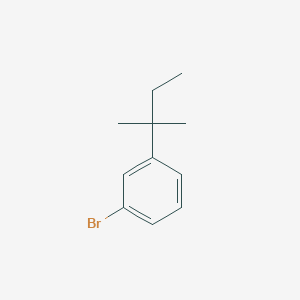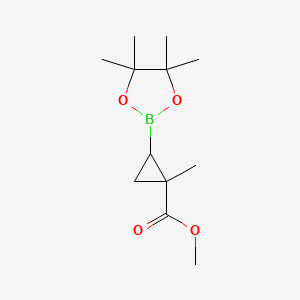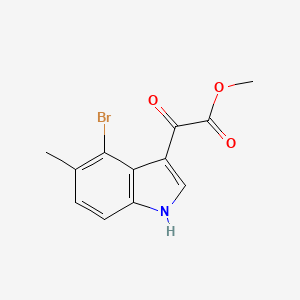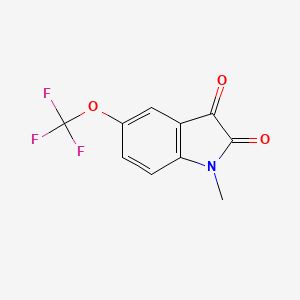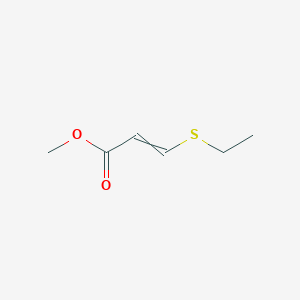
5-Bromo-2-chloro-3-methoxy-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-3-methoxy-4-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination of 2-chloro-4-methyl-3-nitropyridine, followed by methoxylation. The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide and bromine .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. For instance, the bromination step can be carried out using acetic acid as a solvent and sodium acetate as a base, followed by the addition of bromine .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-chloro-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the type of reaction. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can be designed to inhibit kinases by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
- 5-Bromo-2-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 5-Bromo-2-methoxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(9)6(4)11-2/h3H,1-2H3 |
Clave InChI |
RLEIOKXNTVAKFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




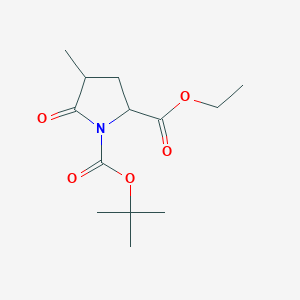
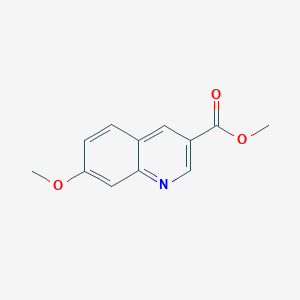

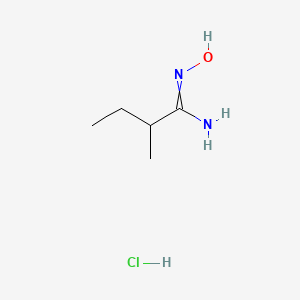
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
